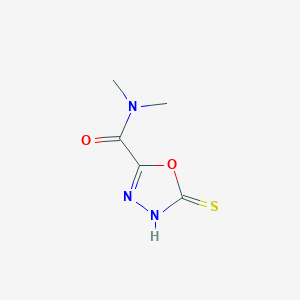![molecular formula C13H18N4O4 B8605985 ethyl 4-[(3-nitropyridin-4-yl)amino]piperidine-1-carboxylate](/img/structure/B8605985.png)
ethyl 4-[(3-nitropyridin-4-yl)amino]piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ethyl 4-[(3-nitropyridin-4-yl)amino]piperidine-1-carboxylate is a heterocyclic compound that contains a pyridine ring substituted with a nitro group and an aminopiperidine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3-nitropyridine with N-(1-ethoxycarbonylpiperidin-4-yl)amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the temperature maintained at around 0-5°C to ensure the stability of the intermediates.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
ethyl 4-[(3-nitropyridin-4-yl)amino]piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The ethoxycarbonyl group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: 3-amino-4-[N-(1-ethoxycarbonylpiperidin-4-yl)]aminopyridine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Hydrolysis: 3-nitro-4-[N-(1-carboxypiperidin-4-yl)]aminopyridine.
Applications De Recherche Scientifique
ethyl 4-[(3-nitropyridin-4-yl)amino]piperidine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly in the development of anticancer and antimicrobial agents.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors, to understand its mechanism of action and potential therapeutic effects.
Industrial Applications: It is used in the synthesis of advanced materials and as a precursor for other functionalized pyridine derivatives.
Mécanisme D'action
The mechanism of action of ethyl 4-[(3-nitropyridin-4-yl)amino]piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The aminopiperidine moiety may enhance the compound’s binding affinity to its targets, contributing to its overall activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-nitropyridine: Lacks the aminopiperidine moiety, making it less versatile in medicinal applications.
4-aminopyridine: Contains an amino group instead of a nitro group, leading to different reactivity and biological properties.
N-(1-ethoxycarbonylpiperidin-4-yl)amine: Lacks the pyridine ring, limiting its applications in heterocyclic chemistry.
Uniqueness
ethyl 4-[(3-nitropyridin-4-yl)amino]piperidine-1-carboxylate is unique due to the combination of the nitro group, pyridine ring, and aminopiperidine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C13H18N4O4 |
|---|---|
Poids moléculaire |
294.31 g/mol |
Nom IUPAC |
ethyl 4-[(3-nitropyridin-4-yl)amino]piperidine-1-carboxylate |
InChI |
InChI=1S/C13H18N4O4/c1-2-21-13(18)16-7-4-10(5-8-16)15-11-3-6-14-9-12(11)17(19)20/h3,6,9-10H,2,4-5,7-8H2,1H3,(H,14,15) |
Clé InChI |
IDZHJCGQMQRDBD-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)N1CCC(CC1)NC2=C(C=NC=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Chloro-5,6,7,8,9,10-hexahydrocycloocta[c]pyridazine](/img/structure/B8605923.png)



![1,2,3,4-Tetrahydro-benzo[b][1,6]-naphthyridine](/img/structure/B8605950.png)




![4-[3-(4-Fluorophenoxy)phenyl]-3-butyn-2-ol](/img/structure/B8605999.png)

